molecular formula C6H12N2O B043009 1-Ethylpiperazin-2-one CAS No. 59702-08-8

1-Ethylpiperazin-2-one

Cat. No.: B043009
CAS No.: 59702-08-8
M. Wt: 128.17 g/mol
InChI Key: SCGAVZGSIVHGPP-UHFFFAOYSA-N
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Description

1-Ethylpiperazin-2-one is a chemical compound with the molecular formula C6H12N2O. It is a derivative of piperazine, featuring an ethyl group attached to the nitrogen atom and a ketone functional group at the second position of the piperazine ring. This compound is known for its significant pharmacological activities and is used in various scientific research applications.

Mechanism of Action

Mode of Action

The exact mode of action of 1-Ethylpiperazin-2-one is currently unknown due to the lack of specific studies on this compound Piperazine derivatives are generally known for their versatility in interacting with different biological targets, leading to a variety of physiological effects

Biochemical Analysis

Cellular Effects

The cellular effects of 1-Ethylpiperazin-2-one are also not well-documented. It is known that piperazine derivatives can have significant effects on cells. For instance, a novel piperazine compound has been shown to induce apoptosis in cancer cells . Whether this compound has similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

While some piperazine derivatives have been shown to have anticonvulsant activity, it is unclear whether this compound shares this property

Preparation Methods

The synthesis of 1-Ethylpiperazin-2-one can be achieved through several methods:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

    Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.

    Ring opening of aziridines: Aziridines can be opened by nucleophiles such as amines to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

    Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.

    Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.

Chemical Reactions Analysis

1-Ethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Major products formed from these reactions include N-oxides, alcohols, and substituted piperazine derivatives .

Scientific Research Applications

1-Ethylpiperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is incorporated into the design of pharmaceutical agents with potential therapeutic applications, such as cognition enhancers and anticonvulsants.

    Industry: The compound is used in the development of new materials and agrochemicals.

Comparison with Similar Compounds

1-Ethylpiperazin-2-one can be compared with other piperazine derivatives, such as:

    1-Methylpiperazin-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenylpiperazin-2-one: Contains a phenyl group instead of an ethyl group.

    1-Benzylpiperazin-2-one: Features a benzyl group in place of the ethyl group.

The uniqueness of this compound lies in its specific pharmacological activities and its versatility as a building block in chemical synthesis .

Properties

IUPAC Name

1-ethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGAVZGSIVHGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432150
Record name 1-ethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-08-8
Record name 1-Ethyl-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59702-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-tert-Butoxycarbonyl-4-ethyl-3-oxopiperazine (5.9 g) was dissolved in dichloromethane (100 ml), cooled in an ice-bath, and trifluoroacetic acid (145 ml) added. The mixture was stirred at the same temperature for 2 hours. Solvent was evaporated to yield 1-ethyl-2-oxopiperazine product as a salt with 3 moles of trifluoroacetic acid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

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